Comparative Bromodomain Inhibition Profile of Ortho-Substituted Oxazole Ester vs. Standard BET Inhibitors
The target compound demonstrates a defined pan-BET bromodomain inhibition profile, with quantifiable activity against BRD4, BRD3, and BRD2. Its IC50 of 398 nM against BRD4 [1] places it as a moderately potent, non-optimized starting point. This is distinct from the more potent, optimized clinical candidates like I-BET151, which exhibit IC50 values of 0.5, 0.25, and 0.79 µM (500, 250, and 790 nM) for BRD2, BRD3, and BRD4, respectively . The target compound's profile (BRD4: 398 nM, BRD3: 251 nM, BRD2: 501 nM) shows a similar rank-order of potency (BRD3 > BRD4 ≈ BRD2) but with a different absolute potency, indicating a distinct chemical space and opportunity for SAR development.
| Evidence Dimension | Inhibition of Bromodomain-containing Proteins (IC50) |
|---|---|
| Target Compound Data | BRD4: 398 nM; BRD3: 251 nM; BRD2: 501 nM |
| Comparator Or Baseline | I-BET151 (a pan-BET inhibitor): BRD4: 790 nM; BRD3: 250 nM; BRD2: 500 nM |
| Quantified Difference | Target compound is ~2-fold more potent on BRD4 (398 vs 790 nM) and approximately equipotent on BRD3 (251 vs 250 nM) and BRD2 (501 vs 500 nM) compared to I-BET151. |
| Conditions | Fluorescence anisotropy assay, inhibition of Alexa Fluor 488 binding, 60 min incubation. |
Why This Matters
This data provides a baseline activity profile for the ortho-bromo substituted oxazole scaffold, offering a rational starting point for medicinal chemistry optimization compared to established, more potent BET inhibitors.
- [1] BindingDB. Affinity data for BDBM50380678 (CHEMBL2017285). IC50 values for BRD2, BRD3, and BRD4. View Source
